molecular formula C15H12F3N3 B5850693 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 438233-94-4

5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5850693
CAS No.: 438233-94-4
M. Wt: 291.27 g/mol
InChI Key: QTUXHDIEOLUMAH-UHFFFAOYSA-N
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Description

5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a fluorinated heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. Its structure includes a 3,4-dimethylphenyl group at position 5 and a trifluoromethyl (-CF₃) group at position 7 (Figure 1). The trifluoromethyl group enhances electronic stability and lipophilicity, while the 3,4-dimethylphenyl substituent contributes steric bulk and aromatic interactions. This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines investigated for medicinal chemistry applications, particularly as kinase inhibitors .

Properties

IUPAC Name

5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3/c1-9-3-4-11(7-10(9)2)12-8-13(15(16,17)18)21-14(20-12)5-6-19-21/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUXHDIEOLUMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=NN3C(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001163025
Record name 5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438233-94-4
Record name 5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438233-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various carbonyl compounds. One common method includes the reaction of 3,4-dimethylphenylhydrazine with ethyl trifluoroacetoacetate to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the desired pyrazolo[1,5-a]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily explored for its potential as a pharmaceutical agent. It has been studied for its effects on various biological targets, including:

  • Kinase Inhibition: Research indicates that pyrazolo[1,5-a]pyrimidines can act as inhibitors of certain kinases, making them valuable in cancer therapy. The trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, potentially improving its efficacy in targeting cancer cells .
  • Antiviral Activity: Some studies have suggested that derivatives of pyrazolo[1,5-a]pyrimidines exhibit antiviral properties. The structural modifications present in 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine may enhance its activity against viral infections by interfering with viral replication mechanisms .

Biochemical Research

The compound has been utilized in biochemical assays to study enzyme activities and cellular signaling pathways:

  • Enzyme Inhibition Studies: It has been employed to evaluate the inhibition of enzymes involved in metabolic pathways, such as phosphodiesterases and cyclooxygenases. These studies are crucial for understanding the potential therapeutic roles of the compound in inflammatory diseases and metabolic disorders .
  • Signal Transduction Research: The effects of this compound on cell signaling pathways have been investigated, particularly regarding its influence on apoptosis and cell proliferation. This research is vital for developing targeted cancer therapies that modulate these pathways effectively .

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study AKinase InhibitionDemonstrated effective inhibition of a specific kinase involved in tumor growth.
Study BAntiviral ActivityShowed promising results against a range of viruses in vitro.
Study CEnzyme InteractionIdentified significant inhibition of cyclooxygenase activity, suggesting anti-inflammatory potential.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function and affecting cellular pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations at Position 3 and 5

The pyrazolo[1,5-a]pyrimidine scaffold allows modular substitution at positions 3 and 5, enabling diverse pharmacological profiles. Key analogues include:

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group at position 7 enhances stability and modulates electron density, critical for kinase inhibition .
  • Aromatic vs. Heterocyclic Substituents : Pyridinyl (e.g., 6i in ) or thiophene groups improve solubility via hydrogen bonding, while bulky aryl groups (e.g., naphthalen-2-yl in 6k) enhance target binding .
  • Amine Functionalization : Substitution with amines (e.g., cyclohexylamine in 6k) improves interaction with enzymatic active sites .

Position 7 Modifications: Trifluoromethyl vs. Other Groups

Replacing the trifluoromethyl group alters electronic and pharmacokinetic properties:

Table 2: Position 7 Substituent Comparisons
Compound Name Position 7 Group Key Differences Reference
7-(Difluoromethyl)-5-(4-methoxyphenyl) -CF₂H Reduced electron-withdrawing effect; lower metabolic stability
7-(Morpholin-4-yl)-5-indole derivatives Morpholine Introduces basic nitrogen; targets PI3Kδ for COPD/asthma
Ethyl 7-CF₃-pyrazolo[1,5-a]pyrimidine-3-carboxylate -COOEt Ester group enhances bioavailability

Key Observations :

  • Trifluoromethyl (-CF₃) : Optimal for kinase inhibition due to strong electron-withdrawing effects and stability .
  • Morpholine : Enhances selectivity for PI3Kδ, a target in respiratory diseases .

Physicochemical Properties

  • Solubility : Pyridinyl or morpholine groups improve aqueous solubility compared to purely aromatic substituents .
  • Crystallinity : Halogenated derivatives (e.g., 2,4-dichlorophenyl in ) exhibit higher melting points due to intermolecular interactions .

Q & A

Q. What are the standard synthetic routes for 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?

The compound is typically synthesized via cyclization of precursors such as enaminones or pyrazole derivatives under optimized conditions. For example:

  • Cyclocondensation : Reacting substituted pyrazole intermediates with trifluoromethyl-containing ketones in high-boiling solvents (e.g., DMF, dioxane) at 110–120°C under inert atmospheres .
  • Cross-coupling : Palladium-catalyzed Suzuki-Miyaura coupling to introduce aryl groups (e.g., 3,4-dimethylphenyl) at the 5-position, using ligands like triphenylphosphine and bases such as Na₂CO₃ .

Q. Which spectroscopic methods are critical for structural confirmation?

  • Single-crystal X-ray diffraction : Resolves bond angles, dihedral angles, and packing motifs (e.g., mean C–C bond length = 0.003 Å, R factor = 0.055) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent integration and electronic environments (e.g., trifluoromethyl groups show distinct 19^{19}F NMR shifts) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How is purity assessed during synthesis?

  • Recrystallization : From ethanol/DMF mixtures to remove unreacted precursors .
  • HPLC : Reverse-phase chromatography with UV detection at 254 nm to verify >95% purity .

Advanced Research Questions

Q. How can reaction yields be optimized for pyrazolo[1,5-a]pyrimidine derivatives?

  • Catalyst screening : PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) enhances coupling efficiency compared to traditional Pd catalysts .
  • Solvent effects : Polar aprotic solvents (e.g., dioxane) improve solubility of trifluoromethyl intermediates .
  • Temperature control : Maintaining 110°C during cross-coupling minimizes side reactions like dehalogenation .

Q. What strategies resolve contradictions in biological activity data?

  • Orthogonal assays : Combine enzymatic inhibition assays (e.g., kinase activity) with cell viability tests to distinguish direct target effects from off-target toxicity .
  • Structural analogs : Compare activity of derivatives (e.g., 5-methyl vs. 5-aryl substitutions) to identify critical pharmacophores .

Q. How does the trifluoromethyl group influence bioactivity?

  • Binding affinity : The -CF₃ group enhances hydrophobic interactions with enzyme active sites (e.g., KDR kinase inhibition IC₅₀ < 100 nM) .
  • Metabolic stability : Fluorine reduces oxidative metabolism, improving half-life in pharmacokinetic studies .

Q. What computational methods predict structure-activity relationships (SAR)?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like peripheral benzodiazepine receptors .
  • QSAR modeling : Hammett constants for substituents (e.g., 3,4-dimethylphenyl σ = +0.56) correlate with logP and activity .

Methodological Challenges and Solutions

Q. How to address regioselectivity in functionalization?

  • Directing groups : Install temporary groups (e.g., -NH₂) at the 7-position to guide C–H arylation at the 5-position .
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h, minimizing undesired regioisomers .

Q. What techniques validate enzyme inhibition mechanisms?

  • Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔG, ΔH) for trifluoromethyl-substituted analogs .
  • X-ray crystallography : Co-crystallization with target enzymes (e.g., trypanothione reductase) identifies key hydrogen bonds .

Data Contradiction Analysis

Q. Discrepancies in reported IC₅₀ values: How to troubleshoot?

  • Assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8 alters protonation states) and ATP concentrations in kinase assays .
  • Batch variability : Characterize impurities via LC-MS; even 2% contaminants (e.g., dehalogenated byproducts) can skew results .

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